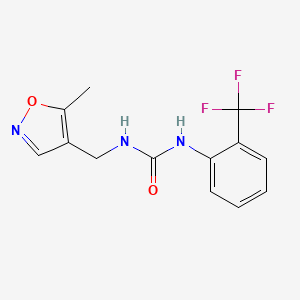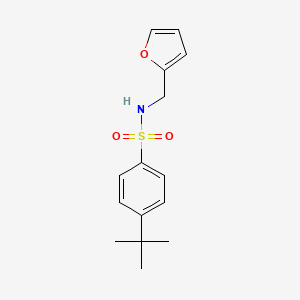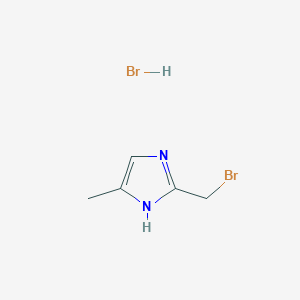
1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 2253638-79-6 . It has a molecular weight of 230.19 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of cyclopropane compounds, such as 1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, can be achieved through various methods. One such method involves a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl , and the Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide .Molecular Structure Analysis
The molecular structure of 1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be represented by the Inchi Code: 1S/C11H9F3O2/c12-11(13,14)8-6-10(8,9(15)16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16) .Chemical Reactions Analysis
Cyclopropane compounds, including 1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions , Suzuki-Miyaura coupling reactions , and Pd-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a powder at room temperature . It has a molecular weight of 230.19 and an Inchi Code of 1S/C11H9F3O2/c12-11(13,14)8-6-10(8,9(15)16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16) .Aplicaciones Científicas De Investigación
Structural Analysis and Conformation Studies
1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has been studied in the context of structural and conformational analysis. For example, research by Korp, Bernal, and Fuchs (1983) focused on the structure and conformation of similar cyclopropane derivatives, providing insights into the spatial arrangements and interactions of these compounds (J. Korp, I. Bernal, & R. Fuchs, 1983).
Synthetic Strategies and Catalytic Reactions
The chemical is involved in synthetic strategies for producing various organic compounds. Zhu, Xu, and Gong (2016) described the use of donor-acceptor cyclopropanes in triflic acid-catalyzed cycloisomerization reactions, showcasing the versatility of such compounds in organic synthesis (Yuequan Zhu, Panpan Xu, & Y. Gong, 2016).
Plant Growth Regulation
Research has also explored the role of cyclopropane carboxylic acids in plant growth and development. Veldstra and Westeringh (2010) investigated 2-phenyl-cyclopropane-1-carboxylic acids, similar in structure to 1-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, for their potential as plant growth regulators (H. Veldstra & C. V. D. Westeringh, 2010).
Biological Activities and Inhibition Studies
Compounds structurally related to 1-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid have been evaluated for their biological activities. Dourtoglou and Koussissi (2000) studied the inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, demonstrating the potential biochemical applications of these compounds (V. Dourtoglou & E. Koussissi, 2000).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion . In case of exposure, it is recommended to rinse with plenty of water, wash off with soap and water, remove to fresh air, and seek medical attention if necessary .
Propiedades
IUPAC Name |
1-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)8-6-10(8,9(15)16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVYEAGUSRNANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
CAS RN |
2253638-79-6 |
Source


|
| Record name | 1-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(4-chlorophenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2790803.png)
![Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2790804.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2790806.png)
![2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B2790808.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2790811.png)

![5-Bromo-4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2790814.png)
![N-(2,4-dimethoxyphenyl)-2-(8-(3,4-dimethylphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2790815.png)
![1-(4-methylpiperidin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2790816.png)



![3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one](/img/structure/B2790825.png)
